molecular formula C11H13N3O2S B1484288 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-18-0

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484288
CAS No.: 2098102-18-0
M. Wt: 251.31 g/mol
InChI Key: ZQKHJSGKEJQEOO-UHFFFAOYSA-N
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Description

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Methods

A study highlighted the use of green synthesis protocols in generating compounds with a structural motif similar to 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The Biginelli reaction, employing eco-friendly approaches, facilitated the synthesis of related compounds efficiently and with reduced reaction times (Morigi, et al., 2012).

Cascade Synthesis for Novel Derivatives

Another study demonstrated a cascade synthesis process that resulted in the formation of the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, showcasing the versatility in creating complex structures from simpler thiazolyl and pyrimidine precursors, potentially applicable for diverse scientific research areas (Kravchenko, et al., 2014).

Biochemical Analysis

Biochemical Properties

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives have been shown to bind to glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis . The compound may also alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to potential anticancer effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as cell cycle progression and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo chemical degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes or the activation of stress response pathways.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity or nephrotoxicity, due to its potential to interact with multiple cellular targets and disrupt normal cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it may modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids and other lipids.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be actively transported into cells by membrane transporters, such as organic anion transporters, and subsequently distributed to various cellular compartments. The compound’s distribution can also be affected by its binding to plasma proteins, which can modulate its bioavailability and half-life.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.

Properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-14-9(15)5-8(13-11(14)16)10-6(2)12-7(3)17-10/h5H,4H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKHJSGKEJQEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=C(N=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.